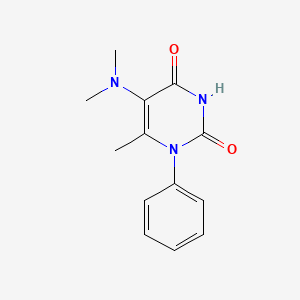
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase that is a fundamental component of ribonucleic acid (RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. One common method is the alkylation of uracil at specific positions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods
Industrial production of uracil derivatives often employs one-pot synthesis processes, which are cost-effective and efficient. These methods involve the use of a single solvent and a series of sequential reactions to introduce the desired functional groups onto the uracil ring . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves nucleophilic substitution to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of uracil, 5-(dimethylamino)-6-methyl-1-phenyl- involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide essential for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and ultimately cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also inhibits thymidylate synthase.
6-Azauracil: Another uracil derivative with applications in molecular biology and medicine.
1-Methyluracil: Used in the synthesis of nucleoside analogs for antiviral therapies.
Uniqueness
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its dimethylamino group enhances its solubility and reactivity, while the phenyl group increases its stability and potential for interactions with biological targets .
Properties
CAS No. |
31992-01-5 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-(dimethylamino)-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-9-11(15(2)3)12(17)14-13(18)16(9)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,17,18) |
InChI Key |
XAMZAUGUBOIFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
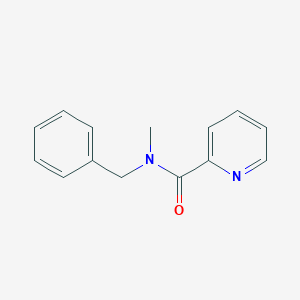
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
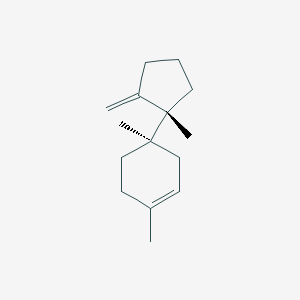

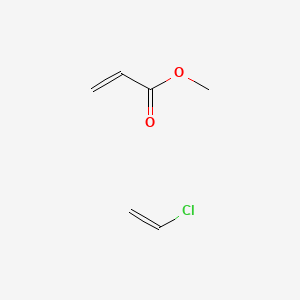
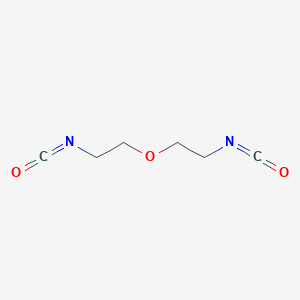

![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
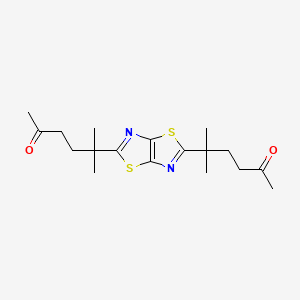
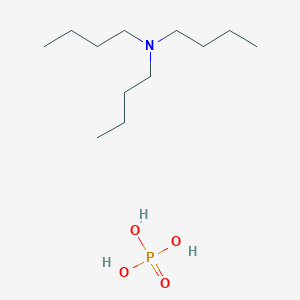
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
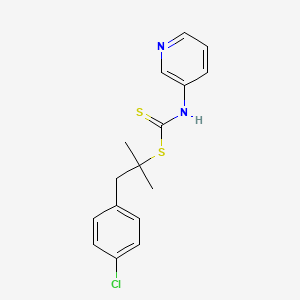
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
